N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide
Description
N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide is a synthetic acetamide derivative characterized by a pyrrolidinone-substituted ethoxy linker attached to a phenylacetamide backbone.
Properties
CAS No. |
872883-50-6 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-12-4-6-13(7-5-12)19-10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
InChI Key |
ZPGQLSPDKBMJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide typically involves the reaction of 4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzaldehyde with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and pharmacological differences between the target compound and its analogs:
Pharmacological Activity and Mechanism
- Analgesic Analogs: Compound 35 (piperazinyl sulfonyl) demonstrated superior analgesic activity compared to paracetamol, likely due to sulfonamide-enhanced solubility and piperazine-mediated CNS effects .
- Kinase Inhibitors: Compound 4n (thieno-pyrimidinyl) exemplifies acetamides modified for kinase inhibition. The target compound lacks the heteroaromatic scaffold critical for ATP-binding pocket interactions, suggesting divergent mechanisms .
- Safety Profiles: AG023PSY (ethylphenoxy-pyrrolidine) exhibits acute oral toxicity (H302) and respiratory irritation (H335), highlighting how lipophilic substituents may exacerbate adverse effects . The target compound’s oxo-pyrrolidinyl group could mitigate toxicity by reducing metabolic instability.
Physicochemical and Crystallographic Properties
- Crystal Packing: The dichlorophenyl analog (Compound I) forms R₂²(10) hydrogen-bonded dimers, enhancing thermal stability . The target compound’s pyrrolidinone ring may promote similar intermolecular interactions, though steric effects from the ethoxy linker could alter packing efficiency.
- Solubility and Lipophilicity: Piperazine and sulfonamide groups in Compound 35 improve aqueous solubility, whereas the target compound’s pyrrolidinone and ethoxy groups balance polarity and membrane permeability .
Biological Activity
N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H18N2O3, with a molecular weight of approximately 262.3 g/mol. Its structure includes a pyrrolidinyl moiety linked to an ethoxyphenyl group, which is characteristic of many bioactive compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenylacetic acid with pyrrolidine and acetic anhydride. This multi-step synthesis allows for selective formation while minimizing side reactions. The purification process often employs column chromatography to isolate the desired product in high purity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Initial studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable case study demonstrated its efficacy against breast cancer cell lines (MCF7), where it exhibited significant cytotoxicity.
The mechanism by which this compound exerts its effects is believed to involve modulation of specific cellular pathways. It may interact with various receptors and enzymes, potentially affecting signaling pathways related to cell survival and proliferation.
Inhibition Studies
In vitro studies have shown that the compound can inhibit key enzymes involved in cancer progression. For example, it has been reported to inhibit the activity of carbonic anhydrase, which is crucial for tumor growth and metastasis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to elucidate its metabolic pathways and excretion routes.
Case Studies
Several case studies have highlighted the compound's potential in treating specific conditions:
- Breast Cancer Treatment : A study involving MCF7 cells indicated that this compound significantly reduced cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent.
- Inflammatory Disorders : Another investigation focused on the anti-inflammatory properties of the compound, revealing its ability to reduce pro-inflammatory cytokine production in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
